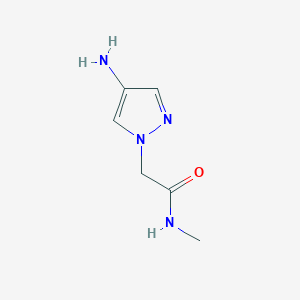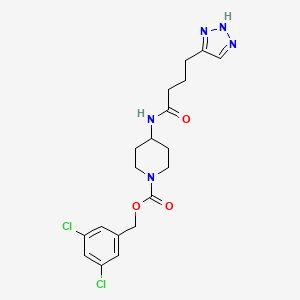
3,5-Dichlorobenzyl 4-(4-(1H-1,2,3-triazol-4-yl)butanamido)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heteroaromatic ring derivative 2 is a compound that belongs to the class of heterocyclic aromatic compounds These compounds are characterized by the presence of at least one heteroatom (such as nitrogen, oxygen, or sulfur) within the aromatic ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of heteroaromatic ring derivative 2 typically involves the formation of the heterocyclic ring through cyclization reactions. One common method is the condensation of appropriate precursors, such as hydrazines with 1,3-diketones, to form the desired heterocyclic structure . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of heteroaromatic ring derivative 2 may involve scalable synthetic routes that allow for the efficient and cost-effective production of the compound on a large scale. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Heteroaromatic ring derivative 2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Heteroaromatic ring derivative 2 has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Materials Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Industrial Chemistry: The compound serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of heteroaromatic ring derivative 2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or binding to DNA or RNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom.
Furan: A five-membered ring with one oxygen atom.
Thiophene: A five-membered ring with one sulfur atom.
Uniqueness
Heteroaromatic ring derivative 2 is unique due to its specific heteroatom arrangement and the resulting electronic properties. This uniqueness allows it to exhibit distinct reactivity patterns and biological activities compared to other heteroaromatic compounds .
Eigenschaften
Molekularformel |
C19H23Cl2N5O3 |
|---|---|
Molekulargewicht |
440.3 g/mol |
IUPAC-Name |
(3,5-dichlorophenyl)methyl 4-[4-(2H-triazol-4-yl)butanoylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H23Cl2N5O3/c20-14-8-13(9-15(21)10-14)12-29-19(28)26-6-4-16(5-7-26)23-18(27)3-1-2-17-11-22-25-24-17/h8-11,16H,1-7,12H2,(H,23,27)(H,22,24,25) |
InChI-Schlüssel |
GAMSNABJTRSYDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NC(=O)CCCC2=NNN=C2)C(=O)OCC3=CC(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



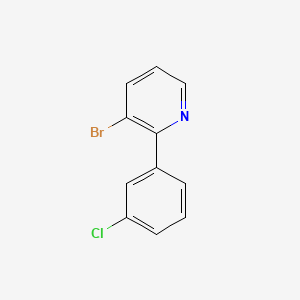
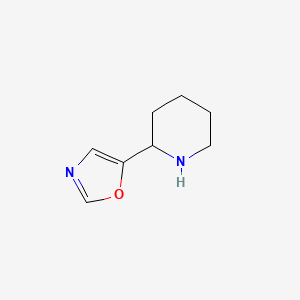
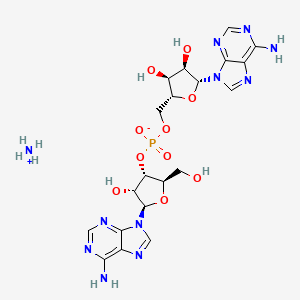
![3,4-Dinitrobenzo[b]thiophene](/img/structure/B1514880.png)
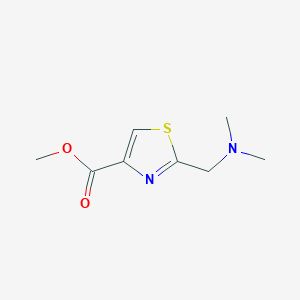
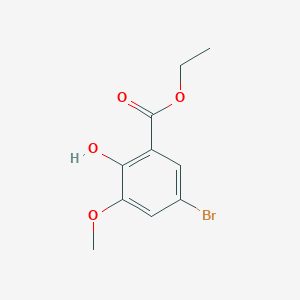
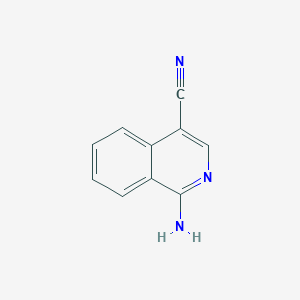


![1-(2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B1514918.png)

![N-(9R)-Cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]thiourea](/img/structure/B1514942.png)
![2-[(3-Aminobenzyl)(methyl)amino]ethanol](/img/structure/B1514944.png)
